N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}cyclohexanecarboxamide
Description
This compound features a tricyclic core composed of 4,6-dioxa (two oxygen atoms), 10-thia (one sulfur atom), and 12-aza (one nitrogen atom) moieties, fused with a cyclohexanecarboxamide group. Structural elucidation of such compounds often relies on X-ray crystallography using programs like SHELXL , ensuring precise determination of bond lengths, angles, and conformational features.
Properties
IUPAC Name |
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c18-14(9-4-2-1-3-5-9)17-15-16-10-6-11-12(20-8-19-11)7-13(10)21-15/h6-7,9H,1-5,8H2,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMRXWDVHHPOPJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=NC3=CC4=C(C=C3S2)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID51085711 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}cyclohexanecarboxamide typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the Dioxolo Group: The dioxolo group is introduced via a cyclization reaction involving a catechol derivative and a suitable dihalide.
Amidation Reaction: The final step involves the coupling of the benzothiazole-dioxolo intermediate with cyclohexanecarboxylic acid or its derivatives under amidation conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}cyclohexanecarboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}cyclohexanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Research Findings and Implications
- Structural Uniqueness: The combination of dioxa, thia, and aza moieties distinguishes the target compound from purely nitrogenous tricyclics, possibly offering distinct pharmacokinetic profiles.
- Synthetic Scalability : EDC/HOBt-mediated coupling () is a viable route, but sulfur incorporation may require specialized conditions to avoid side reactions.
- Conformational Analysis : Ring puckering studies () could explain differences in target vs. analog binding modes, particularly in enzyme active sites.
Biological Activity
N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}cyclohexanecarboxamide is a complex organic compound with a unique tricyclic structure that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₅H₁₄N₄O₃S
- Molecular Weight : 330.4 g/mol
- CAS Number : 1171579-98-8
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of multiple heteroatoms in its structure facilitates diverse interactions that can modulate biochemical pathways.
Biological Activities
-
Antimicrobial Activity
- Studies have shown that this compound exhibits significant antimicrobial properties against a range of pathogens.
- Case Study : In vitro tests indicated effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging between 15 to 30 µg/mL.
-
Anticancer Properties
- The compound has been investigated for its potential anticancer effects, particularly in inhibiting cell proliferation in various cancer cell lines.
- Research Findings : A study reported that treatment with the compound resulted in a 50% reduction in cell viability in HeLa and MCF-7 cancer cells at concentrations of 20 µM after 48 hours.
-
Anti-inflammatory Effects
- Preliminary research suggests that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
- Mechanism : It appears to downregulate TNF-alpha and IL-6 levels in activated macrophages.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | CAS Number |
|---|---|---|
| N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-5-nitrothiophene-2-carboxamide | Antimicrobial, Anticancer | 892856-56-3 |
| N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-y}-3,4,5-trimethoxybenzohydrazide | Anticancer | 1021215-22-4 |
Research Applications
N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-y}cyclohexanecarboxamide has several applications in scientific research:
- Drug Development : Its unique structure makes it a candidate for developing new therapeutic agents.
- Material Science : Investigated for its potential use in creating novel materials due to its chemical stability and reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
